![molecular formula C14H11N3O2 B11864741 1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-75-6](/img/structure/B11864741.png)
1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to an indazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid typically involves the construction of the indazole core followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the indazole ring system followed by functionalization to introduce the pyridine moiety. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups on the indazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Vergleich Mit ähnlichen Verbindungen
N-(Pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety and has similar biological activities.
3-Bromoimidazo[1,2-a]pyridine:
Uniqueness: 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid is unique due to its specific combination of the indazole and pyridine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Eigenschaften
CAS-Nummer |
920019-75-6 |
|---|---|
Molekularformel |
C14H11N3O2 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
1-(pyridin-4-ylmethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,18,19) |
InChI-Schlüssel |
HBLOOMHNDXSVRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



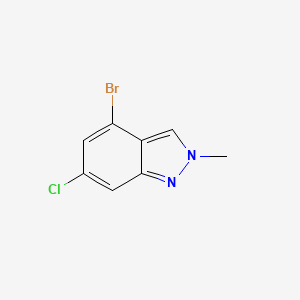
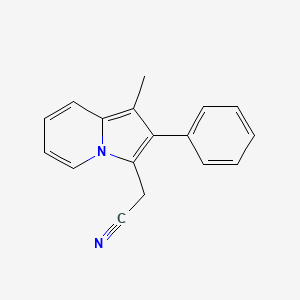

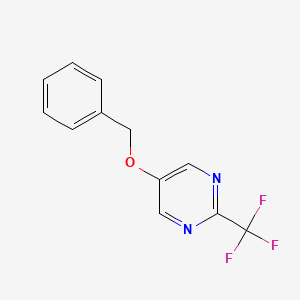

![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
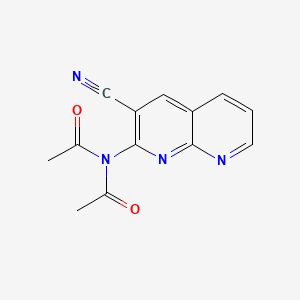
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
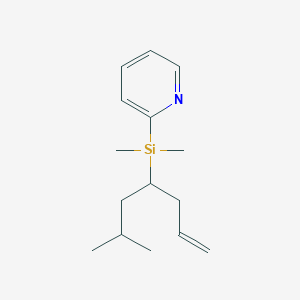
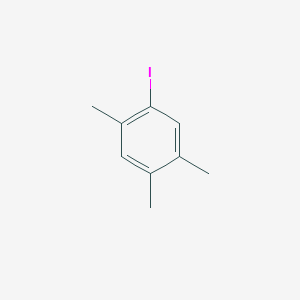
![3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline](/img/structure/B11864716.png)


